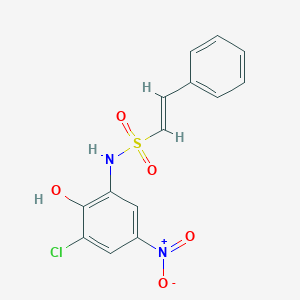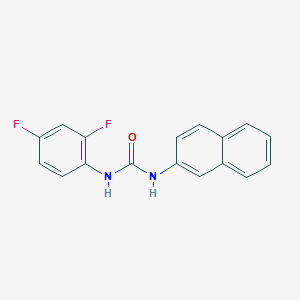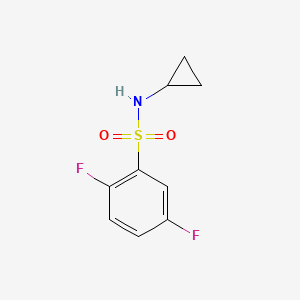![molecular formula C19H17NO5 B5438537 6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5438537.png)
6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one, commonly known as DMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBO belongs to the class of benzoxazinone derivatives, which are known for their diverse biological activities.
科学的研究の応用
DMBO has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMBO is in the field of cancer research. Studies have shown that DMBO exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. DMBO induces apoptosis, inhibits cell proliferation, and suppresses tumor growth by targeting various signaling pathways involved in cancer progression.
DMBO has also been studied for its neuroprotective effects. Studies have shown that DMBO protects against neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. DMBO exerts its neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function.
作用機序
DMBO exerts its biological effects by modulating various signaling pathways involved in cellular processes. DMBO has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DMBO also inhibits the activity of mitogen-activated protein kinase (MAPK), which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
DMBO exhibits a range of biochemical and physiological effects that are dependent on the concentration and duration of exposure. At low concentrations, DMBO exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. At higher concentrations, DMBO induces apoptosis and inhibits cell proliferation by targeting various signaling pathways involved in cancer progression.
実験室実験の利点と制限
DMBO has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBO exhibits potent biological activity at low concentrations, making it a useful tool for studying various cellular processes. However, DMBO has some limitations, including its potential toxicity and lack of selectivity for specific signaling pathways.
将来の方向性
There are several future directions for DMBO research. One area of interest is in the development of DMBO derivatives with improved selectivity and potency for specific signaling pathways. Another area of interest is in the development of DMBO-based therapeutics for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of DMBO and its derivatives.
合成法
The synthesis of DMBO involves the reaction of 2-methoxybenzaldehyde with 2-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The final product is purified through recrystallization to obtain DMBO in high yield and purity.
特性
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-(2-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-22-15-7-5-4-6-12(15)8-9-18-20-14-11-17(24-3)16(23-2)10-13(14)19(21)25-18/h4-11H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOLDWMVRAZRDU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-4-[(3-methyl-2-thienyl)methylene]-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5438458.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5438465.png)
![4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5438466.png)
![3-{[(2-chlorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5438474.png)
![2-(4-methylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5438476.png)

![3-({7-[(2E)-3-phenylprop-2-enoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}amino)propan-1-ol](/img/structure/B5438484.png)
![methyl 4-{2-cyano-2-[4-phenyl-5-(propionylamino)-1,3-thiazol-2-yl]vinyl}benzoate](/img/structure/B5438488.png)
![1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B5438501.png)
![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5438509.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5438527.png)
![N-{[3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}-N-ethylethanamine](/img/structure/B5438535.png)
